REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].[O:6]1[C:10]([C:11]2[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=2)[NH2:14])=[CH:9][N:8]=[CH:7]1>C1COCC1>[O:6]1[C:10]([C:11]2[CH:12]=[C:13]([NH:14][C:2](=[O:3])[O:4][CH3:5])[CH:15]=[CH:16][CH:17]=2)=[CH:9][N:8]=[CH:7]1
|
Name
|
|
Quantity
|
1.67 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1C=1C=C(N)C=CC1
|
Name
|
TEA
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CONCENTRATION
|
Details
|
After 2.5 h the reaction mixture was concentrated
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
WASH
|
Details
|
washed with 1 N HCl (2×) and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% EtOAc/Hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC=C1C=1C=C(C=CC1)NC(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.14 mmol | |
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |